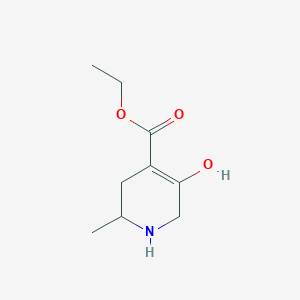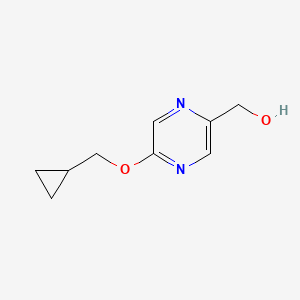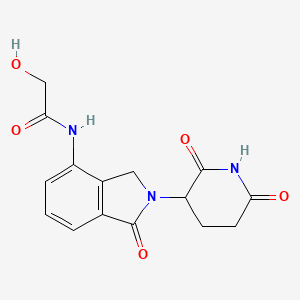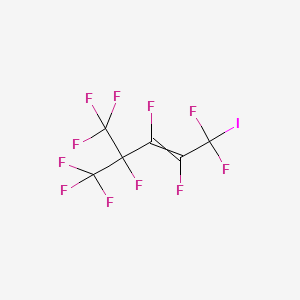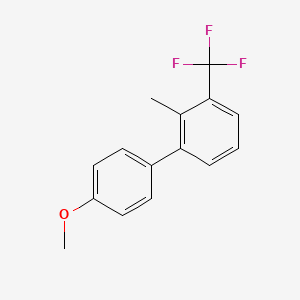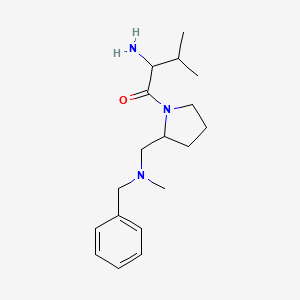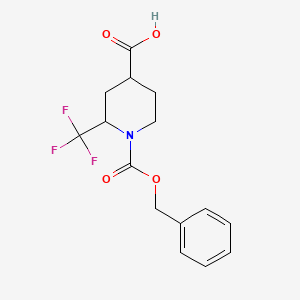
1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group and a trifluoromethyl group attached to a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific solvents, catalysts, and temperature control.
Analyse Chemischer Reaktionen
1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications. The exact pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: This compound has a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, which can affect its reactivity and stability.
1-(4-bromobenzoyl)piperidine-4-carboxylic acid:
1-(4-trifluoromethylbenzoyl)piperidine-4-carboxylic acid: This compound has a trifluoromethylbenzoyl group, which can influence its interactions with biological targets.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of piperidine carboxylic acids in scientific research.
Eigenschaften
Molekularformel |
C15H16F3NO4 |
|---|---|
Molekulargewicht |
331.29 g/mol |
IUPAC-Name |
1-phenylmethoxycarbonyl-2-(trifluoromethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)12-8-11(13(20)21)6-7-19(12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21) |
InChI-Schlüssel |
DUXFVAGKGYPHMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(CC1C(=O)O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


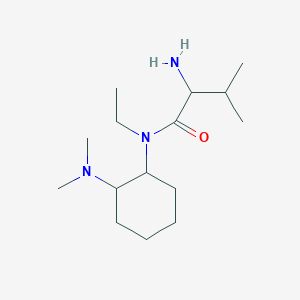
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)


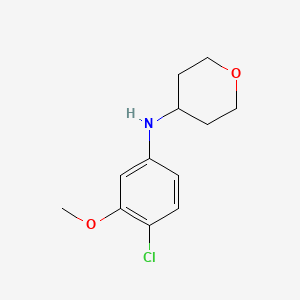
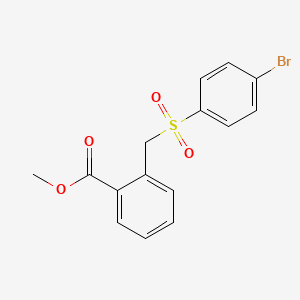
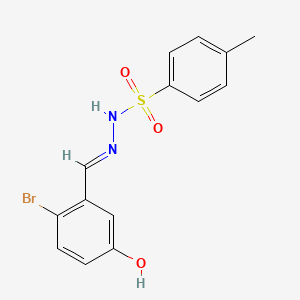
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
